molecular formula C15H12ClNO3 B15075425 4-Acetylphenyl (4-chlorophenyl)carbamate

4-Acetylphenyl (4-chlorophenyl)carbamate

Cat. No.: B15075425
M. Wt: 289.71 g/mol
InChI Key: SVAJNVNHUFVEEZ-UHFFFAOYSA-N
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Description

4-acetylphenyl 4-chlorophenylcarbamate is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.721 g/mol . This compound is known for its unique chemical structure, which includes both acetyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 4-chlorophenylcarbamate typically involves the reaction of 4-acetylphenol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions . The reaction proceeds through the formation of a carbamate linkage between the acetylphenyl and chlorophenyl groups.

Industrial Production Methods

Industrial production of 4-acetylphenyl 4-chlorophenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-acetylphenyl 4-chlorophenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted . The pathways involved in these interactions are still under investigation, but they are believed to involve key signaling molecules and regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetylphenyl 4-chlorophenylcarbamate is unique due to its specific combination of acetyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

(4-acetylphenyl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)11-2-8-14(9-3-11)20-15(19)17-13-6-4-12(16)5-7-13/h2-9H,1H3,(H,17,19)

InChI Key

SVAJNVNHUFVEEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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